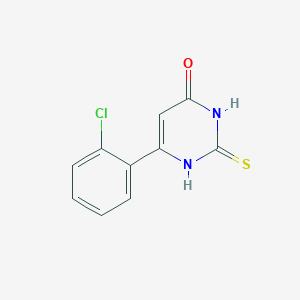

6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(2-chlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWYWUNUHUVIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)NC(=S)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article examines its synthesis, biological properties, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Synthesis

The compound can be synthesized via various methods involving the reaction of different electrophilic reagents with thioxo-dihydropyrimidine derivatives. For instance, reactions with chloroacetyl chloride have been documented to yield related compounds, showcasing the versatility of the thioxo-dihydropyrimidine scaffold in organic synthesis .

Antimicrobial Activity

Research indicates that derivatives of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds against various bacterial strains, with some showing minimum inhibitory concentrations (MIC) as low as 1.8 µg/mL against Escherichia coli . The structure-activity relationship (SAR) suggests that modifications at the phenyl ring can enhance biological activity.

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | E. coli | 1.8 |

| Other derivatives | Candida albicans | 0.82 |

| Other derivatives | Aspergillus flavus | 1.2 |

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays measuring its ability to scavenge free radicals. Compounds similar to 6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have shown promising results in reducing oxidative stress markers in vitro .

Anti-inflammatory Activity

Research has indicated that thioxo-dihydropyrimidine derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This makes them candidates for further development as therapeutic agents in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thioxo-dihydropyrimidine derivatives, compounds were tested against standard bacterial strains. The results demonstrated that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity compared to unsubstituted analogs .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on a series of thioxo-dihydropyrimidine compounds. It was found that electron-withdrawing groups increased potency against Gram-positive bacteria while altering lipophilicity affected antifungal activity .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacology. Key therapeutic properties include:

- Antiviral Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit viral replication, suggesting potential use in antiviral drug development .

- Antibacterial Properties : Research indicates that these compounds may possess significant antibacterial effects, which can be leveraged in the treatment of bacterial infections .

- Antimalarial and Antihypertensive Effects : The thioxo-pyrimidine framework has been linked to antimalarial and antihypertensive activities, indicating its relevance in treating malaria and hypertension .

- Anti-inflammatory Properties : The compound's structure allows it to act as an anti-inflammatory agent, which could be beneficial in managing inflammatory diseases .

Synthesis and Derivatives

The synthesis of 6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one often involves various electrophilic reagents to produce derivatives with enhanced or modified biological activities. For instance:

- Reaction with chloroacetyl chloride yields derivatives that exhibit improved pharmacological profiles.

- Electrophilic substitutions lead to the formation of compounds with varying degrees of biological activity, such as anti-cancer properties and kinase inhibition .

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as a scaffold for designing new drugs. Its structural versatility allows for modifications that can enhance efficacy and reduce toxicity. Notable applications include:

| Application | Description |

|---|---|

| Drug Design | Used as a lead compound for developing new pharmaceuticals targeting specific diseases. |

| Biological Assays | Employed in assays to evaluate the biological activity of synthesized derivatives. |

| Targeted Therapy | Potential use in targeted therapies for cancer treatment based on its inhibitory properties. |

Case Studies

Several case studies highlight the practical applications of 6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one:

- Case Study 1 : A study demonstrated the synthesis of a series of thioxo-pyrimidine derivatives, which were tested for their antibacterial activity against various strains of bacteria. Results showed significant inhibition zones compared to control groups .

- Case Study 2 : Another investigation focused on the anti-inflammatory effects of modified pyrimidine derivatives in animal models, revealing a marked reduction in inflammation markers after treatment with these compounds .

Comparison with Similar Compounds

6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Key Differences : The chloro group is located at the meta position of the phenyl ring (vs. ortho in the target compound).

- Impact : The meta-substituted derivative (CAS 36309-40-7) has a molecular weight of 238.69 g/mol (C₁₀H₇ClN₂OS) and is reported as a versatile scaffold, though its bioactivity data are less documented compared to the ortho-substituted variant .

- Synthetic Yield: Similar synthetic routes (e.g., condensation of substituted chalcones with 6-aminothiouracil) yield both isomers, but yields may vary due to steric and electronic effects of substituent positioning .

6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Key Differences : The para-chloro substitution alters the compound’s electronic profile.

- Bioactivity: Derivatives like 3-(4-chlorophenyl)-6-ethyl-2-thioxo-thieno[2,3-d]pyrimidin-4(1H)-one (CAS 5933-14-2) exhibit antimicrobial activity, suggesting para-substituted analogs may have enhanced potency compared to ortho/meta isomers in certain contexts .

Substituent Functional Group Variations

6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Structure : A methyl group replaces the 2-chlorophenyl moiety.

- Bioactivity : The Au(III) complex of this derivative demonstrated superior antimicrobial activity (against S. aureus and E. coli) compared to the ligand alone, highlighting the role of metal coordination in enhancing efficacy .

- Molecular Weight : 170.21 g/mol (C₅H₆N₂OS) .

6-(Phenylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Structure: An anilino group replaces the 2-chlorophenyl substituent.

- Properties: Higher melting point (266.5–267.8°C) compared to p-tolylamino (256.6–257.1°C) and methoxyphenylamino (269.7–270.1°C) analogs, indicating stronger intermolecular interactions .

- Synthesis: Prepared via condensation of 6-aminothiouracil with substituted anilines under acidic conditions .

Heterocyclic and Hybrid Derivatives

Morpholine-Based Derivatives

- Example: 7-(Morpholino(2-phenylhydrazono)methyl)-5-(p-tolyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (7a) .

- Bioactivity : These derivatives showed antitumor activity in molecular docking studies, with IC₅₀ values <10 µM against breast cancer cell lines, attributed to the morpholine group’s ability to enhance solubility and target binding .

Furothiazolo-Pyrimido Quinazolinones

- Example: 6-((1-(6-Hydroxy-4-methoxybenzofuran-5-yl)ethylidene)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (4a) .

Comparative Data Tables

Table 1: Molecular and Physicochemical Properties

Key Findings and Implications

- Functional Groups : Thioxo and chlorophenyl groups are critical for bioactivity; modifications like Au(III) coordination or morpholine integration enhance potency and selectivity .

- Synthetic Flexibility : The core scaffold allows diverse derivatization, enabling tailored pharmacokinetic and pharmacodynamic profiles .

Preparation Methods

Biginelli Reaction Adaptations

- Modifications of the classical Biginelli reaction have been developed to improve yields, selectivity, and substrate scope. These include changes in catalysts (acidic, basic, ionic liquids), solvent systems, and reaction conditions such as microwave irradiation.

- The ketoester component can be replaced or modified to introduce diversity in the dihydropyrimidine scaffold.

- Post-modification of Biginelli adducts is also common to introduce functional groups or heterocyclic rings.

Specific Preparation Methods for 6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Although direct literature on the exact compound is limited, closely related compounds such as 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been synthesized and can serve as models. These methods are adaptable to the 2-chlorophenyl derivative.

Synthesis from Thiourea and 2-Chlorobenzaldehyde

- A typical preparation involves the condensation of thiourea, 2-chlorobenzaldehyde, and an appropriate β-keto ester (e.g., ethyl acetoacetate) under acidic conditions.

- The reaction is often performed in refluxing ethanol or acetic acid with catalytic amounts of acid (e.g., HCl, H2SO4).

- The thioxo group is introduced via thiourea, which replaces urea in the classical Biginelli reaction.

Alternative Synthetic Routes

- Reaction of 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives with electrophilic reagents such as chloroacetyl chloride under reflux in acetic anhydride and sodium acetate has been reported to yield functionalized derivatives, indicating the possibility of post-synthetic modification to introduce the 2-chlorophenyl group or other substituents.

- Use of malononitrile and elemental sulfur in dioxane/triethylamine can lead to fused heterocyclic systems derived from the dihydropyrimidinethione core, demonstrating the versatility of the scaffold for further transformations.

Representative Experimental Procedure (Adapted from Related Compounds)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Thiourea (1 equiv), 2-chlorobenzaldehyde (1 equiv), ethyl acetoacetate (1 equiv), catalytic HCl, ethanol, reflux 4-6 h | Multicomponent Biginelli condensation to form 6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Yields typically 70-85%; product isolated by filtration and recrystallization |

| 2 | Purification by recrystallization from ethanol or suitable solvent | To obtain pure crystalline product | Melting point and spectral data confirm structure |

Characterization and Analytical Data

- Melting Point : Typically in the range of 140-160 °C for related compounds.

- IR Spectroscopy : Characteristic bands include NH stretch (~3300 cm⁻¹), C=S stretch (~1200-1400 cm⁻¹), and aromatic C-H stretches.

- NMR Spectroscopy : Proton NMR shows signals corresponding to aromatic protons, NH, and methine protons of the dihydropyrimidine ring.

- Mass Spectrometry : Molecular ion peak consistent with the molecular weight of the compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Biginelli Reaction | Thiourea, 2-chlorobenzaldehyde, β-keto ester | Acid catalysis, reflux in ethanol or acetic acid | Simple, one-pot, good yields | Limited substrate scope without modification |

| Post-modification of Pyrimidinethione | 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one + electrophiles | Reflux in acetic anhydride, sodium acetate | Access to functionalized derivatives | Requires precursor synthesis |

| Multicomponent Reactions with Modified Components | Modified ureas or aldehydes | Various catalytic systems including ionic liquids, microwave | Enhanced diversity and selectivity | More complex reaction optimization |

Research Findings and Trends

- Modifications of the Biginelli reaction components, especially the aldehyde and urea/thiourea counterparts, have expanded the chemical space accessible for dihydropyrimidinethiones.

- Use of green chemistry approaches such as solvent-free conditions, microwave-assisted synthesis, and recyclable catalysts are gaining attention.

- Post-synthetic modifications allow the introduction of functional groups such as halogens (including chlorine) to tailor biological activity.

- Analytical and spectral characterization remains critical to confirm the structure and purity of synthesized compounds.

Q & A

Q. What are the common synthetic routes for preparing 6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical procedure involves reacting thiourea with sodium ethoxide in ethanol, followed by addition of a carbonyl-containing precursor (e.g., ethyl cyanoacetate) under reflux. For example, thiourea (2.08 mmol) and ethyl cyanoacetate (2.28 mmol) in ethanol with sodium ethoxide yield the pyrimidinone core after purification via silica-gel chromatography (1–3% MeOH in CH₂Cl₂) . Substituted derivatives may require additional steps, such as halogenation or coupling with aryl aldehydes (e.g., using NaHCO₃ and phenyl thionochloroformate in diethyl ether/ethyl acetate) .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- Methodological Answer : Use a combination of ¹H NMR (to identify aromatic protons and NH groups), mass spectrometry (MS) (for molecular ion confirmation), and X-ray crystallography (for absolute configuration). For example, ¹H NMR typically shows singlet peaks for the thioxo group (~δ 12–13 ppm) and splitting patterns for the chlorophenyl moiety. MS (ESI) often displays [M+H]⁺ peaks (e.g., m/z 235.0 for methoxy-substituted analogs) . X-ray studies on related dihydropyrimidinones confirm planar geometry and hydrogen-bonding networks .

Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., DNA ligase IV for anticancer activity ) and antimicrobial susceptibility testing (using MIC/MBC protocols against Gram-positive/negative bacteria) . For cellular assays, use HEK293 or HeLa cell lines to assess cytotoxicity (via MTT assays) and IC₅₀ determination . Structural analogs like SCR7 show DNA repair inhibition at µM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields when scaling up reactions?

- Methodological Answer : Low yields (e.g., 6–7% in some cases ) often arise from side reactions or poor solubility. Optimize by:

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.

- Catalyst screening : Acidic conditions (e.g., H₃PW₁₂O₄₀) improve multicomponent reactions .

- Temperature control : Reflux in bromobenzene (for high-boiling reactions) or microwave-assisted synthesis to reduce time . Document reaction progress via TLC or HPLC-MS to identify bottlenecks.

Q. What strategies are effective for studying species-dependent metabolic pathways of this compound?

- Methodological Answer : Conduct in vitro metabolism studies using liver microsomes from preclinical species (rat, dog, human). Monitor oxidative desulfurization (conversion of thioxo to oxo groups) via LC-MS. For example, FMO enzymes in rat microsomes catalyze this reaction, while P450 isoforms dominate in humans . Use selective inhibitors (e.g., methimazole for FMO) to identify contributing enzymes. Cross-validate with in vivo pharmacokinetic studies in animal models.

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2-chlorophenyl position to enhance DNA-binding affinity .

- Side-chain diversification : Replace the thioxo group with oxo or selenoxo moieties to modulate enzyme inhibition (e.g., SCR7 derivatives ).

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) with DNA ligase IV or microbial targets to predict binding modes. Validate via mutagenesis assays (e.g., alanine scanning of key residues).

Q. What analytical methods are critical for resolving regioisomeric impurities in derivatives?

- Methodological Answer : Employ HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomeric separation. NOESY NMR can distinguish regioisomers by spatial proximity of protons (e.g., pyrido[2,3-d]pyrimidine vs. tetrahydropyrimidine derivatives ). High-resolution mass spectrometry (HRMS) confirms molecular formulas of impurities.

Data Contradictions and Validation

- Synthetic Yield Variability : reports ~74% yield for methoxy-substituted analogs, while notes <10% yields for certain multicomponent reactions. This discrepancy highlights the need for reaction condition standardization .

- Metabolic Pathways : Rat microsomes favor FMO-mediated desulfurization, whereas human systems rely on P450s. Researchers must validate metabolic stability in human hepatocytes before clinical translation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.